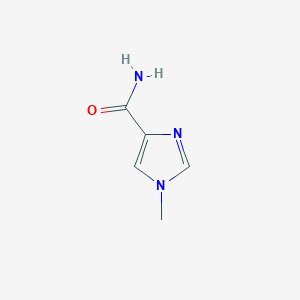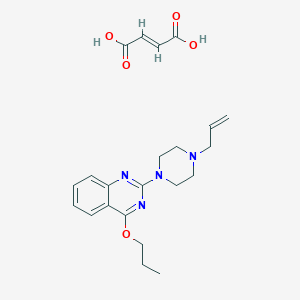
2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate, also known as APQ, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which is a key target for the treatment of various neurological disorders.
Mechanism Of Action
2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate acts as a competitive antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the central nervous system. By binding to the receptor, 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate blocks the binding of acetylcholine and prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways.
Biochemical And Physiological Effects
2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the production of inflammatory cytokines, increase the expression of neurotrophic factors, and promote the survival of neurons. In addition, 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for the specific targeting of this receptor in experiments. However, one limitation of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate is its relatively low potency compared to other α7 nicotinic acetylcholine receptor antagonists, which may require higher concentrations for effective inhibition.
Future Directions
There are several future directions for the study of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate. One direction is the development of more potent and selective α7 nicotinic acetylcholine receptor antagonists based on the structure of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate. Another direction is the investigation of the potential therapeutic applications of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate in other neurological disorders such as Parkinson's disease and multiple sclerosis. Finally, the use of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate as a tool compound in the study of α7 nicotinic acetylcholine receptor function could lead to a better understanding of the role of this receptor in various physiological and pathological processes.
Synthesis Methods
The synthesis of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate involves a multi-step process that begins with the reaction of 4-nitrophenylhydrazine with 2-bromo-4-propoxyquinazoline. This reaction yields 2-(4-nitrophenylhydrazinyl)-4-propoxyquinazoline, which is then treated with allyl bromide to form 2-(4-allyl-1-piperazinyl)-4-propoxyquinazoline. Finally, this compound is reacted with fumaric acid to form the fumarate salt of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate.
Scientific Research Applications
2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, reduce inflammation, and promote neuroprotection in animal models of these disorders. In addition, 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate has also been investigated for its potential use as a tool compound in the study of α7 nicotinic acetylcholine receptor function.
properties
CAS RN |
129664-00-2 |
|---|---|
Product Name |
2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate |
Molecular Formula |
C18H24N4O.C4H4O4 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-(4-prop-2-enylpiperazin-1-yl)-4-propoxyquinazoline |
InChI |
InChI=1S/C18H24N4O.C4H4O4/c1-3-9-21-10-12-22(13-11-21)18-19-16-8-6-5-7-15(16)17(20-18)23-14-4-2;5-3(6)1-2-4(7)8/h3,5-8H,1,4,9-14H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
IUHFBXAGCCTZQG-WLHGVMLRSA-N |
Isomeric SMILES |
CCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O |
synonyms |
2-(4-(2-Propenyl)-1-piperazinyl)-4-propoxyquinazoline (E)-2-butenedioa te (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



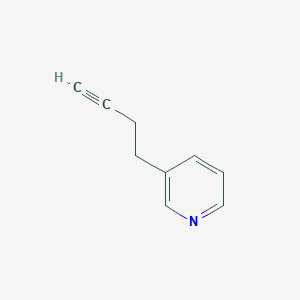
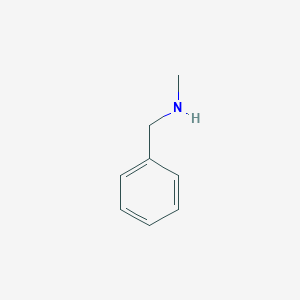

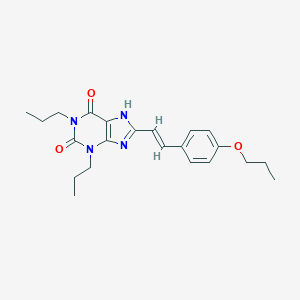
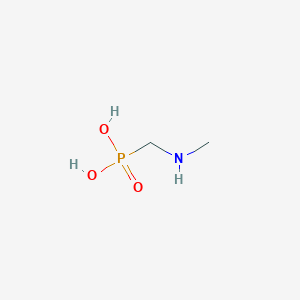
![Pyrrolo[1,2-A]-1,3,5-triazine-2,4(3H,6H)-dione, 7,8-dihydro-(9CI)](/img/structure/B140831.png)
![1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline](/img/structure/B140833.png)
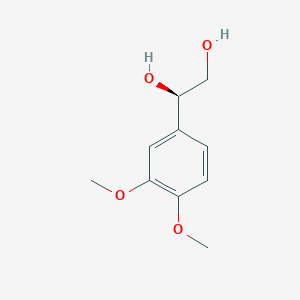
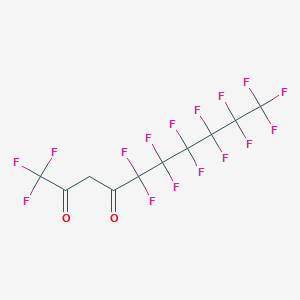

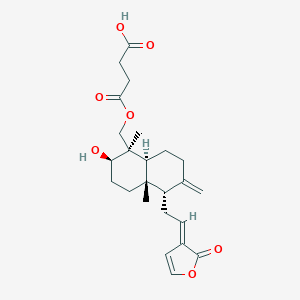
![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)

